(+)-Apoverbenone

Catalog No.
S3092586
CAS No.
35408-03-8
M.F
C9H12O
M. Wt
136.194
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Apoverbenone

CAS Number

35408-03-8

Product Name

(+)-Apoverbenone

IUPAC Name

(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one

Molecular Formula

C9H12O

Molecular Weight

136.194

InChI

InChI=1S/C9H12O/c1-9(2)6-3-4-8(10)7(9)5-6/h3-4,6-7H,5H2,1-2H3/t6-,7-/m0/s1

InChI Key

NNPXUZFTLBPVNP-BQBZGAKWSA-N

SMILES

CC1(C2CC1C(=O)C=C2)C

solubility

not available

(+)-Apoverbenone is an optically pure, rigid bicyclic enone derived from the natural chiral pool, functioning as a highly valuable chiral synthon in asymmetric synthesis [1]. Structurally, it is the C4-demethylated analog of (+)-verbenone, featuring a highly accessible α,β-unsaturated carbonyl system coupled with a sterically demanding gem-dimethyl bridge [2]. This structural combination makes it a highly effective precursor for the construction of complex polycyclic architectures, natural products, and pharmaceutical intermediates where absolute stereocontrol and high reactivity at the enone moiety are mandatory [3].

Substituting (+)-Apoverbenone with its closest commercial analog, (+)-verbenone, routinely results in synthetic failure during conjugate additions and cycloadditions[1]. The presence of the C4 methyl group in verbenone creates severe steric hindrance at the β-carbon, effectively blocking nucleophilic attack and diene approach [2]. Consequently, processes relying on verbenone as a Michael acceptor or dienophile suffer from negligible yields or require extreme, degradation-inducing conditions, whereas (+)-Apoverbenone’s unhindered enone system readily undergoes these transformations under mild conditions, ensuring scalable and high-yielding downstream functionalization [3].

Conjugate (Michael) Addition Efficiency and Steric Accessibility

(+)-Apoverbenone demonstrates high reactivity as a Michael acceptor due to the absence of a C4 methyl group, allowing for efficient conjugate addition of Grignard reagents, cuprates, and thiols[1]. In direct comparison, (+)-verbenone is highly sterically hindered at the β-carbon, severely restricting nucleophilic attack and often resulting in negligible yields under identical conditions [2]. Quantitative studies show that conjugate addition to (+)-Apoverbenone proceeds smoothly to afford C4-substituted nopinones in high yields (e.g., 61% for bulky Grignard additions), whereas verbenone resists such functionalization [3].

Evidence DimensionConjugate addition yield and β-carbon accessibility
Target Compound Data(+)-Apoverbenone: High yields (e.g., 61% with complex Grignard reagents) due to unhindered enone
Comparator Or Baseline(+)-Verbenone: Negligible yields due to C4 methyl steric blocking
Quantified DifferenceComplete synthetic viability for Apoverbenone vs. reaction failure for Verbenone
ConditionsCu-catalyzed Grignard addition or thiol-Michael addition under mild conditions

Procurement of (+)-Apoverbenone is essential for synthetic routes requiring C4-functionalized bicyclic scaffolds, as verbenone cannot function as a viable Michael acceptor.

Dienophile Reactivity in Diels-Alder Cycloadditions

The unhindered α,β-unsaturated system of (+)-Apoverbenone makes it an effective dienophile for Diels-Alder cycloadditions, enabling the rapid construction of complex tricyclic frameworks[1]. When reacted with cyclopentadiene, (+)-Apoverbenone yields the anti-endo adduct in 72% yield [1]. Conversely, the C4 methyl group of (+)-verbenone sterically repels diene approach, rendering it practically inert as a dienophile in standard thermal or Lewis acid-catalyzed cycloadditions [1].

Evidence DimensionDiels-Alder cycloaddition yield
Target Compound Data(+)-Apoverbenone: 72% yield with cyclopentadiene
Comparator Or Baseline(+)-Verbenone: Inert/unreactive under standard cycloaddition conditions
Quantified Difference72% vs ~0% yield for tricyclic adduct formation
ConditionsThermal or catalyzed Diels-Alder reaction with cyclopentadiene

Buyers developing polycyclic natural products or rigid molecular scaffolds must select (+)-Apoverbenone to successfully execute Diels-Alder cycloadditions.

Absolute Facial Diastereoselectivity in Nucleophilic Attack

The rigid bicyclic framework of (+)-Apoverbenone, specifically the sterically demanding gem-dimethyl bridge, enforces absolute facial selectivity during nucleophilic attack [2]. Conjugate additions to (+)-Apoverbenone occur exclusively trans to the gem-dimethyl group, yielding single diastereomers (diastereomeric ratio >99:1)[2]. In contrast, flexible monocyclic enones or less rigid acyclic chiral pool derivatives often yield complex diastereomeric mixtures that require costly and yield-depleting chromatographic separations [1].

Evidence DimensionDiastereomeric excess (d.e.) in conjugate addition
Target Compound Data(+)-Apoverbenone: >99:1 d.r. (single diastereomer)
Comparator Or BaselineFlexible monocyclic enones: Typical d.r. of 3:1 to 10:1
Quantified DifferenceComplete stereocontrol vs. mixed stereoisomer generation
ConditionsCu-catalyzed conjugate addition of alkyl Grignard reagents

Procuring (+)-Apoverbenone eliminates the need for downstream chiral resolution, significantly improving overall process yield and reducing manufacturing costs.

Asymmetric Synthesis of Cannabinoid Analogs

(+)-Apoverbenone is a highly effective starting material for synthesizing C-9 and C-11 functionalized tricyclic classical cannabinoids, as its unhindered enone system permits the necessary conjugate additions that fail with verbenone[1].

Construction of Complex Tricyclic Scaffolds

The compound is structurally suited for Diels-Alder cycloadditions with dienes like cyclopentadiene or isoprene, enabling the rapid, stereoselective assembly of tricyclic intermediates used in advanced drug discovery [2].

Total Synthesis of Highly Substituted Decalins and Natural Products

The rigid bicyclic structure and predictable facial selectivity of (+)-Apoverbenone make it a critical chiral synthon for the total synthesis of complex targets like (-)-hibiscone C and lysergine, where absolute stereocontrol is required to avoid downstream chiral resolution [3].

XLogP3

1.7

Dates

Last modified: 04-14-2024

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